molecular formula C9H6O2S2 B1220506 2,2'-Bithiophene-5-carboxylic acid CAS No. 2060-55-1

2,2'-Bithiophene-5-carboxylic acid

Cat. No. B1220506
CAS RN: 2060-55-1
M. Wt: 210.3 g/mol
InChI Key: PTNWHEHDBNNKEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2'-Bithiophene-5-carboxylic acid and its derivatives can be achieved through various methods. A straightforward approach involves the decarboxylation of 2,2'-bithiophene-5,5'-dicarboxylic acid during solvothermal treatment (Einkauf, Mathivathanan, & Lill, 2016). Another efficient synthesis route is based on the thiophene ring closure in the Fiesselmann reaction, allowing for the preparation of substituted 2,2'-bithiophene-5-carboxylic acids and esters with varying substituents (Kostyuchenko, Averkov, & Fisyuk, 2014).

Molecular Structure Analysis

The molecular structure of this compound has been studied through crystallographic and spectroscopic methods. Structural analyses reveal that the thiophene rings in certain derivatives can be nearly coplanar or adopt a range of conformations depending on substituent effects and intermolecular interactions in the solid state (Pomerantz, Amarasekara, & Dias, 2002).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leveraging its carboxylic acid functionality and the reactive nature of the thiophene rings. For instance, it can undergo reactions such as Suzuki cross-coupling, providing a pathway to synthesize thiophene-based derivatives with potential applications in organic electronics and materials science (Rasool et al., 2020).

Scientific Research Applications

Electronic and Structural Properties

  • 2,2'-Bithiophene-5-carboxylic acid and its derivatives have been studied for their structural and electronic properties. A computational study exploring carboxylic acid-substituted 2,2'-bithiophenes showed that introducing carboxylic acid substituents at polythiophene produces a small increase in the energy gap, impacting their electronic properties, which could be relevant for applications in electronics and material science (Casanovas et al., 2005).

Spectroscopic Studies

  • The compound's crystal structure has been obtained from in-situ decarboxylation processes, and its UV-Vis absorption and fluorescence spectroscopies have been studied both in solution and solid-state. These studies are crucial in understanding its potential in photovoltaic applications and other light-sensitive technologies (Einkauf et al., 2016).

Synthesis Methods

  • Efficient synthesis approaches for substituted 2,2'-bithiophene-5-carboxylic acids have been developed, enhancing the availability and diversification of this compound for research and application. These methods allow for the preparation of derivatives with various functional groups, expanding the compound's utility in different scientific fields (Kostyuchenko et al., 2014).

Electrosynthesis and Electrocatalytic Behavior

  • The compound has been used in the electrosynthesis of organic-metal thin films. These films, when combined with metal ions, exhibit electrocatalytic activity, which is significant for developing sensors and catalytic systems (Maouche et al., 2014).

Interaction with Metal Oxides

  • Studies have investigated the interaction between this compound and metal oxide surfaces like TiO2. This research is fundamental in understanding and developing advanced materials for photovoltaic applications and surface chemistry (Dervaux et al., 2017).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers The interaction between 2,2’-Bithiophene-5-carboxylic acid and anatase (101) and rutile (110) TiO2 single crystal surfaces has been investigated in a study . The study used synchrotron-based spectroscopy to study the electronic spectral density near the Fermi level .

properties

IUPAC Name

5-thiophen-2-ylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNWHEHDBNNKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174612
Record name 2,2'-Bithiophene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2060-55-1
Record name 2,2'-Bithiophene-5-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002060551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Bithiophene-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(thiophen-2-yl)thiophene-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

35 ml of NaOCl solution was heated to 55° C. and 5acetyl-2,2'-bithiophene was then added and stirred at 60°-70° C. for 2 hours. Then the reaction solution was cooled by ice bath and aqueous Na2S2O4 solution was added for removing the residual NaOCl. The reaction mixture was acidified by HCl(aq) and filtered to obtain golden product. The product was further recrystallized with 95% ethanol. The melting point of the product was 183-184%.
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Synthesis routes and methods II

Procedure details

To a suspension of 2,2′-bithiophene (1.0 g) in tetrahydrofuran (10 ml) was added a solution of n-butyl lithium in n-hexane (1.54 M, 4.3 ml) at −25° C. under nitrogen atmosphere. The mixture was stirred at −60° C. for 30 minutes. To the solution dry-ice (1.0 g) was added and the mixture was stirred at ambient temperature for 30 minutes. To the resultant suspension hydrochloric acid (1N, 10 ml) and ethyl acetate were added. The separated organic layer was washed with brine, dried over magnesium sulfate and evaporated under reduced pressure. The residue was triturated with diisopropyl ether. The resulting precipitate was collected by filtration, washed with diisopropyl ether and dried to give [2,2′]bithiophenyl-5-carboxylic acid (952 mg, 75.6%).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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